4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol
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Overview
Description
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a methoxy group attached to the benzofuran ring and a pyrimidinethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol typically involves the condensation of 7-methoxy-1-benzofuran-2-carbaldehyde with thiourea under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the pyrimidinethiol ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine: Similar structure with an ethanamine moiety instead of pyrimidinethiol.
(7-Methoxy-1-benzofuran-2-yl)boronic acid: Contains a boronic acid group instead of pyrimidinethiol.
4-(7-Methoxy-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: Features a chromenone ring fused with the benzofuran moiety.
Uniqueness
4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol is unique due to the presence of both the benzofuran and pyrimidinethiol moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(7-methoxy-1-benzofuran-2-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-4-2-3-8-7-11(17-12(8)10)9-5-6-14-13(18)15-9/h2-7H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDSHZMSOCYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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